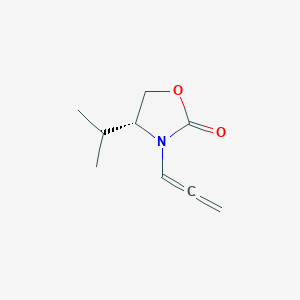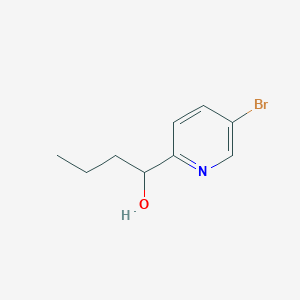![molecular formula C9H10N2O2S2 B1626500 5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide CAS No. 77651-49-1](/img/structure/B1626500.png)
5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide
Overview
Description
5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide (THBT) is a novel compound that has recently been discovered and studied for its potential applications in the field of scientific research. THBT is a heterocyclic compound that belongs to the thiadiazinone family of compounds. It is composed of a benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one core structure with four substituted tetrahydro groups. THBT has a wide range of applications in the fields of medicine, biochemistry, and pharmacology, and has been studied for its potential use in the treatment of various diseases.
Scientific Research Applications
5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide has been studied for its potential use in the fields of medicine, biochemistry, and pharmacology. In the field of medicine, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. In the field of biochemistry, this compound has been studied for its potential use as a reagent for the synthesis of various compounds, such as peptides and nucleic acids. In the field of pharmacology, this compound has been studied for its potential use in the treatment of various diseases, such as obesity and diabetes.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide is not yet fully understood. However, it is believed that this compound may act as an agonist at certain receptors, such as the adenosine receptor, and may also have antioxidant activity. Furthermore, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects in vitro. In addition, this compound has been shown to have anti-diabetic and anti-obesity effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide in laboratory experiments is that it is relatively easy to synthesize. Furthermore, it is relatively stable and has a low toxicity profile, making it a safe and effective reagent for use in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that it is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
The potential applications of 5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide are still being explored, and there are a number of future directions that could be taken. For example, further research could be done to explore the potential use of this compound in the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be done to explore the potential use of this compound as a reagent for the synthesis of various compounds, such as peptides and nucleic acids. Finally, further research could be done to explore the potential use of this compound in the treatment of various diseases, such as obesity and diabetes.
properties
IUPAC Name |
2-oxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-c][1,2,6]thiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c12-8-7-5-3-1-2-4-6(5)14-9(7)11-15(13)10-8/h11H,1-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOFKXFECPHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NS(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507708 | |
| Record name | 5,6,7,8-Tetrahydro-2lambda~4~-[1]benzothieno[2,3-c][1,2,6]thiadiazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77651-49-1 | |
| Record name | 5,6,7,8-Tetrahydro-2lambda~4~-[1]benzothieno[2,3-c][1,2,6]thiadiazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Chloro-3H-benzo[F]chromene-2-carbaldehyde](/img/structure/B1626418.png)


![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)

![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)



![Benzo[c][1,2,5]thiadiazole-4-carbonitrile](/img/structure/B1626434.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B1626436.png)

